molecular formula C14H11Cl2NO4S B604307 3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid CAS No. 1428153-13-2

3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid

Cat. No.: B604307
CAS No.: 1428153-13-2
M. Wt: 360.2g/mol
InChI Key: BGHMZRKVIIMHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 2,4-dichloro-5-methylbenzenesulfonamide, followed by coupling with a benzoic acid derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the use of potentially hazardous chemicals and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can modify the aromatic rings or the sulfonamide group.

    Reduction: This can lead to the formation of amines or other reduced derivatives.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids or nitro compounds, while reduction could produce amines.

Scientific Research Applications

3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which can interfere with bacterial folic acid synthesis, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-sulfamoylbenzoic acid: Shares similar structural features but differs in the position of the sulfonamide group.

    2,4-Dichloro-5-methylbenzenesulfonamide: Lacks the benzoic acid moiety, which affects its reactivity and applications.

Uniqueness

3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(2,4-dichloro-5-methylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c1-8-5-13(12(16)7-11(8)15)22(20,21)17-10-4-2-3-9(6-10)14(18)19/h2-7,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHMZRKVIIMHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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